molecular formula C14H12FNO5S B11069882 N-(1,3-benzodioxol-5-yl)-5-fluoro-2-methoxybenzenesulfonamide

N-(1,3-benzodioxol-5-yl)-5-fluoro-2-methoxybenzenesulfonamide

Cat. No.: B11069882
M. Wt: 325.31 g/mol
InChI Key: ORLSJVLHPUTTQG-UHFFFAOYSA-N
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Description

N-(2H-13-BENZODIOXOL-5-YL)-5-FLUORO-2-METHOXYBENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes a benzodioxole ring, a fluorine atom, and a methoxybenzene sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-13-BENZODIOXOL-5-YL)-5-FLUORO-2-METHOXYBENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole ring system. This is followed by the introduction of the fluorine atom and the methoxybenzene sulfonamide group. Common reagents used in these reactions include fluorinating agents, sulfonamide precursors, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production time.

Chemical Reactions Analysis

Types of Reactions

N-(2H-13-BENZODIOXOL-5-YL)-5-FLUORO-2-METHOXYBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the sulfonamide group or other parts of the molecule.

    Substitution: The fluorine atom and methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogenating agents. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce various substituted benzodioxole compounds.

Scientific Research Applications

N-(2H-13-BENZODIOXOL-5-YL)-5-FLUORO-2-METHOXYBENZENE-1-SULFONAMIDE has several scientific research applications, including:

    Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activity.

    Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules for various industrial purposes.

Mechanism of Action

The mechanism of action of N-(2H-13-BENZODIOXOL-5-YL)-5-FLUORO-2-METHOXYBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2H-13-BENZODIOXOL-5-YL)-5-FLUORO-2-METHOXYBENZENE-1-SULFONAMIDE is unique due to the presence of the fluorine atom and the methoxybenzene sulfonamide group, which confer specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C14H12FNO5S

Molecular Weight

325.31 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-5-fluoro-2-methoxybenzenesulfonamide

InChI

InChI=1S/C14H12FNO5S/c1-19-12-4-2-9(15)6-14(12)22(17,18)16-10-3-5-11-13(7-10)21-8-20-11/h2-7,16H,8H2,1H3

InChI Key

ORLSJVLHPUTTQG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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